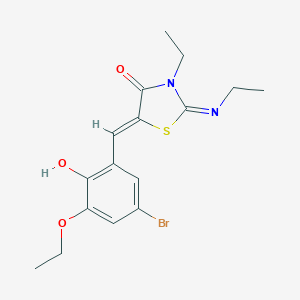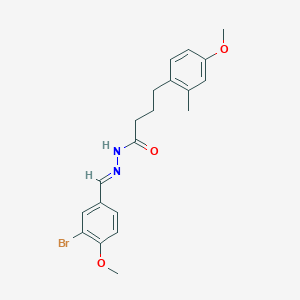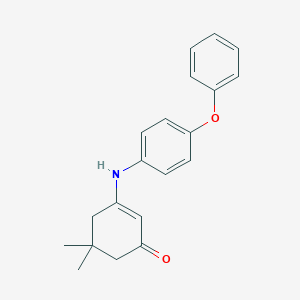![molecular formula C26H31NO B297945 N-cyclohexyl-16-propyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297945.png)
N-cyclohexyl-16-propyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-16-propyltetracyclo[6620~2,7~0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is a complex organic compound characterized by its tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-16-propyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the tetracyclic core, followed by functionalization to introduce the cyclohexyl and propyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle the complex multi-step synthesis required for this compound. Purification steps, such as chromatography and recrystallization, are employed to ensure the final product meets the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-16-propyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
N-cyclohexyl-16-propyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-16-propyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-Dimethylphenyl)-16-propyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
- N-(2-Methoxyphenyl)-16-propyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Uniqueness
N-cyclohexyl-16-propyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is unique due to its specific cyclohexyl and propyl substitutions, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C26H31NO |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-16-propyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C26H31NO/c1-2-10-22-23-18-13-6-8-15-20(18)24(21-16-9-7-14-19(21)23)25(22)26(28)27-17-11-4-3-5-12-17/h6-9,13-17,22-25H,2-5,10-12H2,1H3,(H,27,28) |
Clave InChI |
MRSIDEFCZJCKAG-UHFFFAOYSA-N |
SMILES |
CCCC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5CCCCC5 |
SMILES canónico |
CCCC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


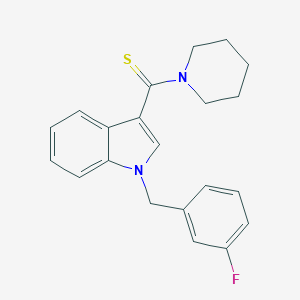
![1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B297863.png)
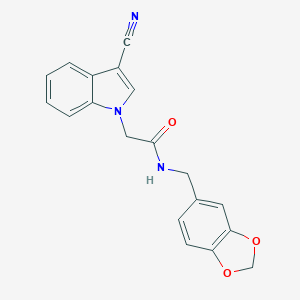
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)
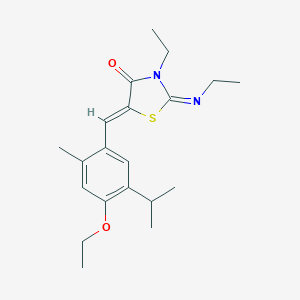
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
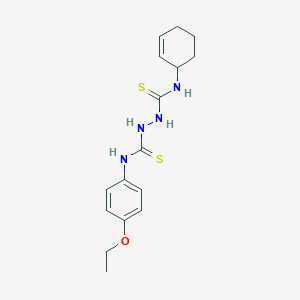
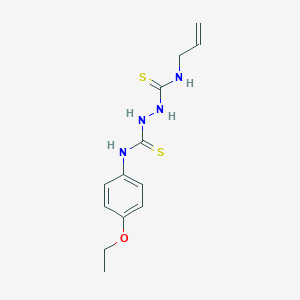
![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B297878.png)
![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)
